Product packaging for 3-(Dimethylamino)-1H-isoindol-1-one(Cat. No.:CAS No. 89130-76-7)

3-(Dimethylamino)-1H-isoindol-1-one

Cat. No.: B12918621
CAS No.: 89130-76-7
M. Wt: 174.20 g/mol
InChI Key: DHJDMJRVBSURHK-UHFFFAOYSA-N
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Description

Historical Context of Isoindole and Isoindolone Scaffolds in Chemical Research

The study of isoindole and its derivatives has a rich history, marked by both significant therapeutic breakthroughs and cautionary tales. The parent isoindole is often unstable, but its oxidized forms, such as isoindolinone and phthalimide (B116566) (isoindoline-1,3-dione), are more stable and have been the subject of extensive research. beilstein-journals.orgresearchgate.netnih.gov

A pivotal moment in the history of these scaffolds was the introduction of thalidomide, a phthalimide-based drug, in the late 1950s. beilstein-journals.orgresearchgate.netmdpi.com Initially prescribed as a sedative, its tragic teratogenic effects led to its withdrawal and prompted more stringent drug testing regulations. However, subsequent research revealed thalidomide's potent immunomodulatory and anti-angiogenic properties. This has led to the development and approval of second and third-generation analogues like lenalidomide (B1683929) and pomalidomide (B1683931) for the treatment of multiple myeloma. beilstein-journals.orgresearchgate.netmdpi.com

The first naturally occurring isoindole derivative, a quinone, was isolated from a marine sponge in 1982. beilstein-journals.orgresearchgate.net Since then, numerous other natural products containing the isoindole or isoindolinone skeleton have been identified, including various alkaloids with cytotoxic, antimicrobial, and antiviral activities. nih.govnih.gov These discoveries have further fueled the interest of synthetic and medicinal chemists in this heterocyclic system.

Structural Significance of the Isoindol-1-one Heterocycle in Chemical Synthesis

The 1H-isoindol-1-one heterocycle is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a good platform for the spatial orientation of various functional groups, enabling specific interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai The presence of a lactam moiety, with its hydrogen bond donor and acceptor capabilities, is crucial for molecular recognition processes.

The isoindol-1-one core is a versatile synthetic intermediate. The aromatic ring can undergo electrophilic substitution reactions, while the nitrogen atom of the lactam can be alkylated or acylated. mdpi.com Furthermore, the carbon atom at the 3-position is particularly reactive and can be functionalized in various ways, leading to a diverse range of 3-substituted isoindolinones. The synthesis of the 1H-isoindole core itself can be challenging due to its tendency to isomerize to the more stable aromatic isoindole. acs.org

Beyond pharmaceuticals, isoindole derivatives have found applications as dyes and pigments. For instance, Pigment Yellow 139 is a commercially important colorant based on a 1,3-disubstituted isoindoline (B1297411) structure. nih.gov The unique photophysical properties of some isoindole derivatives have also led to their investigation as fluorophores for imaging applications. nih.gov The diverse biological activities reported for isoindol-1-one derivatives include anti-inflammatory, antimicrobial, and anticancer properties, underscoring the scaffold's importance in the quest for new therapeutic agents. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B12918621 3-(Dimethylamino)-1H-isoindol-1-one CAS No. 89130-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89130-76-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(dimethylamino)isoindol-1-one

InChI

InChI=1S/C10H10N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6H,1-2H3

InChI Key

DHJDMJRVBSURHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C2=CC=CC=C21

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Dimethylamino 1h Isoindol 1 One

Electrophilic Aromatic Substitution Reactions on the Isoindol-1-one Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, driven by the attack of an electrophile on the electron-rich π-system of the aromatic ring. dalalinstitute.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com

In the case of 3-(dimethylamino)-1H-isoindol-1-one, the isoindol-1-one core itself is an aromatic system. The dimethylamino group, being a strong electron-donating group, significantly activates the aromatic ring towards electrophilic attack. uci.edu This activation is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the π-system of the ring, thereby increasing its nucleophilicity. dalalinstitute.com

The directing effect of the substituents determines the position of electrophilic attack. The electron-donating dimethylamino group is an ortho, para-director. uci.edu Consequently, electrophiles will preferentially add to the positions ortho and para to the dimethylamino group. The lactam portion of the isoindol-1-one ring system also influences the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst. uci.edulibretexts.org

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. libretexts.org

The specific outcomes of these reactions on this compound would depend on the reaction conditions and the interplay of the electronic and steric effects of the substituents.

Reaction TypeTypical ReagentsElectrophile (E+)Expected Product Type
HalogenationCl2/FeCl3 or Br2/FeBr3Cl+ or Br+Halogen-substituted this compound
NitrationHNO3/H2SO4NO2+Nitro-substituted this compound
SulfonationSO3/H2SO4SO3This compound sulfonic acid
Friedel-Crafts AlkylationR-Cl/AlCl3R+Alkyl-substituted this compound
Friedel-Crafts AcylationRCOCl/AlCl3RCO+Acyl-substituted this compound

Nucleophilic and Electrophilic Reactivity at the Dimethylamino Substituent

The dimethylamino group, while primarily acting as an electron-donating group towards the aromatic ring, also possesses its own reactivity. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. kinampark.com This nucleophilicity allows for reactions with various electrophiles.

For instance, the nitrogen atom can be alkylated by reacting with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. It can also react with acylating agents to form amides or be involved in reactions with other electrophilic species. The reactivity of the dimethylamino group can be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the isoindol-1-one ring.

Conversely, while the dimethylamino group is typically nucleophilic, under certain conditions, it can participate in reactions where it acts as a leaving group. This is less common but can be facilitated by protonation or conversion into a better leaving group.

Chemical Transformations Involving the Lactam Carbonyl Functionality

The lactam carbonyl group is a key functional group within the this compound structure, and it undergoes a variety of chemical transformations.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the isoindol-1-one to the corresponding isoindoline (B1297411). Milder reducing agents, such as sodium borohydride, might selectively reduce the carbonyl to a hydroxyl group, forming a hemiaminal, which can be an intermediate for further reactions. csic.es

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after workup. researchgate.netmdpi.com These reactions can be a route to introduce new carbon-carbon bonds at the C-3 position.

Hydrolysis: Under acidic or basic conditions, the lactam ring can be hydrolyzed, leading to the opening of the five-membered ring and the formation of an amino acid derivative. The stability of the lactam ring will depend on the reaction conditions.

Reaction with Phosphorus Reagents: Reagents like phosphorus pentasulfide (P₄S₁₀) can be used to convert the carbonyl group into a thiocarbonyl group, yielding the corresponding thiolactam.

Rearrangement Reactions and Ring-Opening Processes of the Isoindol-1-one Scaffold

The isoindol-1-one scaffold can undergo various rearrangement and ring-opening reactions, often triggered by specific reagents or conditions. msu.edu

Ring-Opening: As mentioned earlier, hydrolysis of the lactam is a form of ring-opening. Other reagents can also induce ring-opening. For instance, treatment with strong nucleophiles or under reductive conditions can lead to cleavage of the lactam bond. researchgate.netmdpi.com

Rearrangements: Certain reactions can lead to skeletal rearrangements of the isoindol-1-one core. For example, under specific conditions, reactions involving carbocation intermediates could potentially lead to Wagner-Meerwein type rearrangements, altering the ring structure. msu.edu The specific nature of these rearrangements would be highly dependent on the substituents and the reaction conditions employed.

A study on 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one demonstrated that reaction with alkyllithium reagents could lead to ring-opening followed by intramolecular cyclization to form new indanone derivatives. researchgate.netmdpi.com While this is a related system, it highlights the potential for such transformations in isoindolone chemistry.

Advanced Derivatization Strategies for Functionalization of the this compound Core

The core structure of this compound can be further functionalized using advanced derivatization strategies to create a library of compounds with diverse properties. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring of the isoindol-1-one can be functionalized using powerful palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov To achieve this, a halogen substituent would first need to be introduced onto the aromatic ring via electrophilic aromatic substitution. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups.

Metal-Free Ring-Opening Polymerization: In the broader context of cyclic monomers, ring-opening metathesis polymerization (ROMP) is a powerful technique. nih.gov While typically metal-catalyzed, metal-free methods are also being developed. The lactam ring of the isoindol-1-one could potentially be a monomer for such polymerization reactions under specific catalytic conditions.

Multi-component Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product. The functional groups present in this compound could be exploited in the design of novel multi-component reactions to build more complex molecular architectures.

Derivatization StrategyKey Reagents/CatalystsType of FunctionalizationPotential Outcome
Palladium-Catalyzed Cross-CouplingPd catalyst, base, boronic acids (Suzuki), alkenes (Heck), alkynes (Sonogashira)C-C and C-heteroatom bond formation on the aromatic ringAryl-, vinyl-, or alkynyl-substituted isoindolones
N-Alkylation/ArylationAlkyl/aryl halides, baseSubstitution at the lactam nitrogenN-substituted 3-(dimethylamino)-1H-isoindol-1-ones
Functionalization via the Dimethylamino GroupAlkylating agents, acylating agentsModification of the dimethylamino substituentQuaternary ammonium salts, amides
Ring Transformation via Nucleophilic AdditionOrganometallic reagents (e.g., Grignard, organolithium)Addition to the lactam carbonylOpening of the lactam ring and formation of new heterocyclic or carbocyclic systems

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Dimethylamino 1h Isoindol 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Techniques for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-(Dimethylamino)-1H-isoindol-1-one. nih.govresearchgate.net Through a combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. nih.gov

¹H NMR: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For isoindolone derivatives, the aromatic protons typically appear in the downfield region of the spectrum. scispace.com The dimethylamino group gives rise to a characteristic singlet, while the protons on the isoindolone ring system exhibit specific splitting patterns based on their coupling with adjacent protons. scispace.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbonyl carbon of the lactam ring is typically observed at a high chemical shift (downfield). scispace.com The carbons of the aromatic ring and the dimethylamino group also have characteristic chemical shift ranges. researchgate.netdocbrown.info Comparison of the ¹³C NMR data with that of model compounds, such as 3-imino-2-methyl isoindolinone and 3-(dimethylamino)isoindoleninone, can help in confirming assignments. researchgate.net

2D NMR Techniques: To resolve any ambiguities in the 1D spectra and to establish the complete connectivity of the molecule, 2D NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

COSY experiments establish proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other.

HMQC (or HSQC) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). scispace.com

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the entire molecular framework, including the placement of the dimethylamino group and the confirmation of the isoindolone core structure. nih.gov

Table 1: Representative NMR Data for Isoindolone Derivatives

Nucleus Chemical Shift (ppm) Range Multiplicity Assignment
¹H 7.0 - 8.0 m Aromatic protons
¹H ~3.0 s N(CH₃)₂
¹³C 160 - 170 s C=O (Lactam)
¹³C 120 - 150 d, s Aromatic carbons
¹³C ~40 q N(CH₃)₂

Note: Specific chemical shifts can vary depending on the solvent and other substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing its conformational characteristics.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides a characteristic fingerprint of the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is a prominent feature, typically appearing in the range of 1680-1700 cm⁻¹. researchgate.net The C-N stretching vibrations of the dimethylamino group and the aromatic ring also give rise to distinct bands. derpharmachemica.com The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the presence of the aromatic ring system and other key functional groups.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Range Raman Frequency (cm⁻¹) Range
C=O Stretch (Lactam) 1680 - 1700 1680 - 1700
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-N Stretch 1100 - 1350 1100 - 1350
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970 2850 - 2970

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (e.g., ESI-MS, GC-MS, LC-MSn)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of this compound. scispace.comcopernicus.org Techniques such as Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. mdpi.comthepharmajournal.com

HRMS for Elemental Composition: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula with a high degree of confidence. thermofisher.commdpi.com This is crucial for confirming the identity of the synthesized compound.

Fragmentation Analysis (MS/MS or MSn): Tandem mass spectrometry (MS/MS or MSn) experiments are used to study the fragmentation pathways of the molecular ion. scispace.com By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the dimethylamino group or cleavage of the lactam ring, providing further confirmation of its structure. For instance, in GC-MS analysis, the molecule would produce a specific chromatogram and mass spectrum that can be compared to library data for identification. thepharmajournal.comtandfonline.com

Coupled Techniques (LC-MS, GC-MS): The coupling of chromatography with mass spectrometry allows for the separation of the compound from a mixture before its detection and analysis by the mass spectrometer. mdpi.comedqm.eu This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product.

Table 3: Expected Mass Spectrometric Data for this compound

Ion m/z (calculated) Fragmentation Pathway
[M+H]⁺ 175.0866 Molecular Ion
[M-N(CH₃)₂]⁺ 130.0495 Loss of dimethylamino group

Note: m/z values are for the monoisotopic mass and will vary depending on the ionization mode.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Architecture Determination

Single-Crystal X-ray Diffraction: By growing a suitable single crystal of the compound, its interaction with an X-ray beam can be analyzed to generate a diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms (including hydrogen atoms in high-resolution studies) can be determined. ceitec.czjeol.com

Solid-State Architecture: The crystallographic data not only reveals the structure of a single molecule but also provides insights into how the molecules are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound. For isoindolone derivatives, understanding the solid-state packing is important for aspects like solubility and stability.

The resulting crystal structure provides an unambiguous confirmation of the connectivity and stereochemistry of this compound, serving as the ultimate proof of its structural assignment.

Table 4: Potential Crystallographic Parameters for this compound

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Z Number of molecules per unit cell
Key Bond Lengths (Å) C=O, C-N, etc.
Key Bond Angles (°) Angles defining the molecular geometry

Note: These parameters can only be determined experimentally through X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 3 Dimethylamino 1h Isoindol 1 One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule. DFT has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Both approaches provide a powerful lens through which to view molecular properties.

Geometrical Parameter Optimization and Conformational Landscapes

A fundamental step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The result is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For flexible molecules, a single conformation may not be sufficient. A conformational analysis is performed to explore the molecule's conformational landscape, identifying various stable conformers and the energy barriers between them. This is crucial for understanding the molecule's behavior in solution where it may exist as an equilibrium of different shapes.

For 3-(Dimethylamino)-1H-isoindol-1-one, specific published data on its optimized geometrical parameters and conformational landscape from DFT or ab initio calculations are not available. A crystal structure has been reported for a related compound, {[(1Z)-3-Chloro-1H-isoindol-1-ylidene]methyl}dimethylamine, providing experimental solid-state geometry, but this is distinct from a theoretical conformational analysis in the gas phase or solution.

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This information is vital for predicting how the molecule will interact with other reagents.

No specific FMO analysis or charge distribution studies for this compound have been found in the literature. Therefore, quantitative data for its HOMO-LUMO energies and MEP maps are not available.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The accuracy of these predictions can be very high, especially when modern DFT functionals and basis sets are used. Comparing the computed spectra with experimental data serves as a crucial validation step for the chosen computational model.

While the principles of spectroscopic prediction are well-established, no studies have been published that report the computationally predicted spectroscopic parameters for this compound and their validation against experimental data.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions (General Theoretical Framework)

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the study of conformational changes, molecular flexibility, and the intricate dance of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in different environments (e.g., in solution). MD is particularly useful for understanding how a molecule like this compound might interact with solvent molecules or biological targets, revealing dynamic binding modes and conformational ensembles that are not apparent from static structures.

There is no evidence in the scientific literature of molecular dynamics simulations having been performed on this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. A key part of this process is locating the transition state—the highest energy point along the reaction coordinate—which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy and thus the rate of the reaction. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. These computational approaches provide deep insights into reaction feasibility, selectivity, and the electronic changes that occur during bond breaking and formation.

No computational studies elucidating reaction mechanisms or identifying transition states involving this compound have been published.

Advanced Applications of 3 Dimethylamino 1h Isoindol 1 One in Chemical Sciences

Strategic Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The isoindolinone scaffold is a privileged structural motif found in numerous natural products and biologically active compounds. Consequently, the synthesis of substituted isoindolinones is a significant focus in organic chemistry. clockss.org 3-(Dimethylamino)-1H-isoindol-1-one serves as a valuable building block in this context, providing a reactive handle for the introduction of further molecular complexity.

The synthesis of the isoindolinone core itself can be achieved through various strategies, including the coupling reaction of o-phthalaldehyde (B127526) with primary amines. clockss.org Indium-mediated reductive condensation of o-phthalaldehyde with nitroarenes also provides a one-pot route to N-aryl isoindolin-1-ones. clockss.org Furthermore, transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, have been developed to construct the isoindolinone framework. cdnsciencepub.comresearchgate.net For instance, a copper(II)-catalyzed three-component tandem reaction of methyl 2-formylbenzoate (B1231588), a primary aryl amine, and a terminal alkyne offers an efficient pathway to propargyl-isoindolinone derivatives. cdnsciencepub.com A nickel-catalyzed carbonylative coupling of aryl iodides and imines presents another modular approach to this heterocyclic system. acs.org

While direct and extensive examples of this compound as a starting material in multi-step syntheses are not widely documented in readily available literature, its structural components suggest its utility. The dimethylamino group can act as a directing group or be transformed into other functionalities. The lactam nitrogen and the aromatic ring also offer sites for further chemical modification. The synthesis of various 3-substituted isoindolinones often proceeds through intermediates that can be conceptually derived from the functionalization of a pre-existing isoindolinone core. nih.govrsc.org

Table 1: Selected Synthetic Methodologies for Isoindolinone Derivatives

Catalyst/ReagentStarting MaterialsProduct TypeReference
Indiumo-Phthalaldehyde, NitroarenesN-Aryl isoindolin-1-ones clockss.org
Copper(II) triflateMethyl 2-formylbenzoate, Aryl amine, AlkynePropargyl-isoindolinones cdnsciencepub.com
Nickel(0) bis(cyclooctadiene)Aryl iodide, Imine, Carbon monoxideSubstituted isoindolinones acs.org
Chiral Ammonium (B1175870) Salts3-Substituted isoindolinones, Michael acceptorsAsymmetric 3,3-disubstituted isoindolinones nih.gov
Chiral Bifunctional Organocatalysts2-Formylarylnitriles, MalonatesEnantioenriched 3-substituted isoindolinones rsc.org

Contributions to Advanced Materials Chemistry and Dye Technology (e.g., Fluorophores, Pigments)

The incorporation of a dimethylamino group, a potent electron-donating moiety, into an aromatic system often leads to interesting photophysical properties, including fluorescence. beilstein-journals.org While specific studies on the fluorescence of this compound are limited, the broader class of amino-substituted nitrogen heterocycles provides strong evidence for its potential in this area. openmedicinalchemistryjournal.com

For instance, compounds with a dimethylaminophenyl group attached to a heterocyclic core have been shown to exhibit significant fluorescence with large Stokes shifts. beilstein-journals.org The fluorescence properties of these molecules are often sensitive to the surrounding environment, making them valuable as fluorescent probes. nih.gov A notable example is 6-dimethylamino-3-methyleneisoindolinone, which has been developed as a new environment-sensitive fluorophore. researchgate.net Similarly, 7-hydroxy-3-methyleneisoindolin-1-one exhibits excited-state intramolecular proton transfer (ESIPT) and dual emission, with its fluorescence being dependent on the solvent's dielectric constant, suggesting its use as a probe for aqueous environments. researchgate.net

The structural analogy to fluorescent aminophthalimides further supports the potential of this compound in dye technology. nih.gov The intramolecular charge transfer character, enhanced by the dimethylamino group, is a key feature for the development of solvatochromic dyes. nih.gov

Table 2: Photophysical Properties of Related Amino-Substituted Heterocycles

CompoundKey Structural FeatureObserved PropertyPotential ApplicationReference
N,N-dimethylaminophenyl-substituted pyrrolouracilsDimethylaminophenyl groupHigh fluorescence quantum yields (up to 83%)Fluorescent materials beilstein-journals.org
6-Dimethylamino-3-methyleneisoindolinoneDimethylamino and methyleneisoindolinone coreEnvironment-sensitive fluorescenceFluorescent probes researchgate.net
7-Hydroxy-3-methyleneisoindolin-1-oneHydroxy and methyleneisoindolinone coreExcited-state intramolecular proton transfer (ESIPT), dual emissionFluorescent probes for aqueous environments researchgate.net
3-AminoquinolineAminoquinoline coreFluorescence quenching by halide ionsSensor development researchgate.netnih.gov

Development of Novel Reagents and Catalysts in Contemporary Organic Synthesis

The development of novel reagents and catalysts is a cornerstone of modern organic synthesis. While this compound has not been explicitly reported as a catalyst itself, its structural features suggest potential avenues for its application in catalysis. The dimethylamino group can act as a Lewis base, potentially modulating the reactivity of metal centers in organometallic catalysis.

The field has seen the development of catalysts for the synthesis of isoindolinones, rather than using the isoindolinone as the catalyst. For example, chiral bifunctional organocatalysts containing a tertiary amine and a hydrogen-bonding donor have been effectively used for the enantioselective synthesis of 3-substituted isoindolinones. rsc.org Iron-based catalysts have also been employed for the synthesis of various N-heterocycles. arabjchem.org

A related compound, [4-(N,N-dimethylamino)phenyl]dialkylphosphine, is recognized as an important ligand in transition metal-catalyzed organic coupling reactions. google.com This highlights the value of the dimethylaminophenyl moiety in ligand design for catalysis. It is conceivable that derivatives of this compound could be developed into novel ligands or organocatalysts for a range of chemical transformations.

Utilization in Methodological Development for Analytical Chemistry (e.g., Reference Standards, Derivatization Agents)

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes. thermoscientific.frhelsinki.fi Amines, in particular, are often derivatized to introduce a chromophore or fluorophore, facilitating their detection by UV-Vis or fluorescence detectors. thermoscientific.fr

Reagents such as o-phthalaldehyde (OPA) are widely used for the pre-column derivatization of primary amines. nih.gov Given that this compound possesses a reactive amino group within a heterocyclic structure, it holds potential as a derivatization reagent itself, or as a scaffold for the development of new derivatizing agents. The introduction of the isoindolinone core could modify the chromatographic behavior and enhance the detectability of the target analytes. While no specific applications of this compound as a derivatization agent are currently documented, the principles of analytical derivatization suggest this as a plausible area of future research.

Furthermore, pure, well-characterized organic compounds are essential as reference standards for the qualitative and quantitative analysis of pharmaceuticals and other materials. While not explicitly listed as a common reference standard, this compound could serve this purpose in analytical methods developed for the detection and quantification of isoindolinone-based compounds.

Table 3: Common Derivatization Reagents for Amines in HPLC

Derivatization ReagentAnalyte Functional GroupDetection MethodReference
o-Phthalaldehyde (OPA)Primary aminesFluorescence, UV thermoscientific.frnih.gov
Dansyl chloridePrimary and secondary aminesFluorescence, UV oeno-one.eu
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and secondary aminesFluorescence thermoscientific.fr
Phenylisothiocyanate (PITC)Primary and secondary aminesUV thermoscientific.fr

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylamino)-1H-isoindol-1-one, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of isoindol-1-one are often synthesized by reacting substituted phthalic anhydrides with amines, followed by dimethylamine introduction . Optimization includes controlling reaction temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures reaction completion. Yields can exceed 70% under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm, multiplet), dimethylamino group protons (δ 2.8–3.2 ppm, singlet), and isoindole ring protons (δ 4.3–5.5 ppm, doublets) .
  • IR : Stretching vibrations for C=O (1670–1700 cm⁻¹) and N–CH₃ (2800–2850 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ≈ 203 (exact mass depends on isotopic composition) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffers (pH 2–12) at 25–60°C. HPLC or UV-Vis spectroscopy tracks degradation. The compound is typically stable at pH 6–8 and ≤40°C but hydrolyzes under strongly acidic/basic conditions. Store desiccated at –20°C to prevent dimerization or oxidation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from impurities or assay variability.

  • Purity Verification : Use HPLC-MS (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Assay Standardization : Compare activity across multiple assays (e.g., kinase inhibition vs. cytotoxicity). For kinase studies, use ATP-concentration-matched assays to avoid false positives .
  • Structural Confirmation : Single-crystal X-ray diffraction (e.g., CCDC data) validates stereochemistry and substituent positions .

Q. What strategies mitigate solubility challenges of this compound in aqueous media for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability .

Q. How can computational methods predict the binding mechanisms of this compound with biological targets like kinases?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAP4K inhibitors) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at C-3 improve binding affinity) .

Q. What analytical approaches validate the absence of genotoxic impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (limit: 0.1% w/w) using MRM mode for known genotoxins (e.g., alkylating agents) .
  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity (OECD 471 guidelines) .
  • In Silico Tools : Apply DEREK Nexus to predict structural alerts for DNA reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.